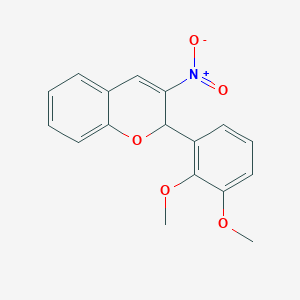
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene, commonly known as DMC, is a chemical compound that belongs to the family of nitrochromenes. DMC has been widely studied for its various pharmacological properties and its potential applications in scientific research.
Mechanism of Action
The mechanism of action of DMC is not fully understood. However, it is believed that DMC exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. DMC has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
DMC has been shown to possess various biochemical and physiological effects, including the ability to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, DMC has been found to possess neuroprotective properties, which can help protect the brain from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMC in lab experiments is its ability to exert potent pharmacological effects at relatively low concentrations. Additionally, DMC is relatively stable and can be easily synthesized using a variety of methods. However, one of the main limitations of using DMC in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving DMC. One area of research that has received significant attention is the development of novel DMC derivatives with improved pharmacological properties. Additionally, there is growing interest in the potential use of DMC as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, DMC is a chemical compound that has been extensively studied for its various pharmacological properties and its potential applications in scientific research. While there are still many unanswered questions regarding the mechanism of action of DMC, its potent anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for further research and development.
Synthesis Methods
DMC can be synthesized through a variety of methods, including the use of nitroalkenes and phenols under acidic or basic conditions. One of the most commonly used methods for synthesizing DMC involves the reaction of 2,3-dimethoxybenzaldehyde with nitromethane in the presence of a base such as potassium carbonate.
Scientific Research Applications
DMC has been extensively studied for its various pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. DMC has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, DMC has been found to possess antioxidant properties, which can help protect cells from oxidative damage.
properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-15-9-5-7-12(17(15)22-2)16-13(18(19)20)10-11-6-3-4-8-14(11)23-16/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLXHAIVUGPIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5121684.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5121771.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)